

Application Notes: Measuring Synaptic Plasticity Following Rapastinel Treatment

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Compound of Interest

Compound Name: Rapastinel

Cat. No.: B1663592

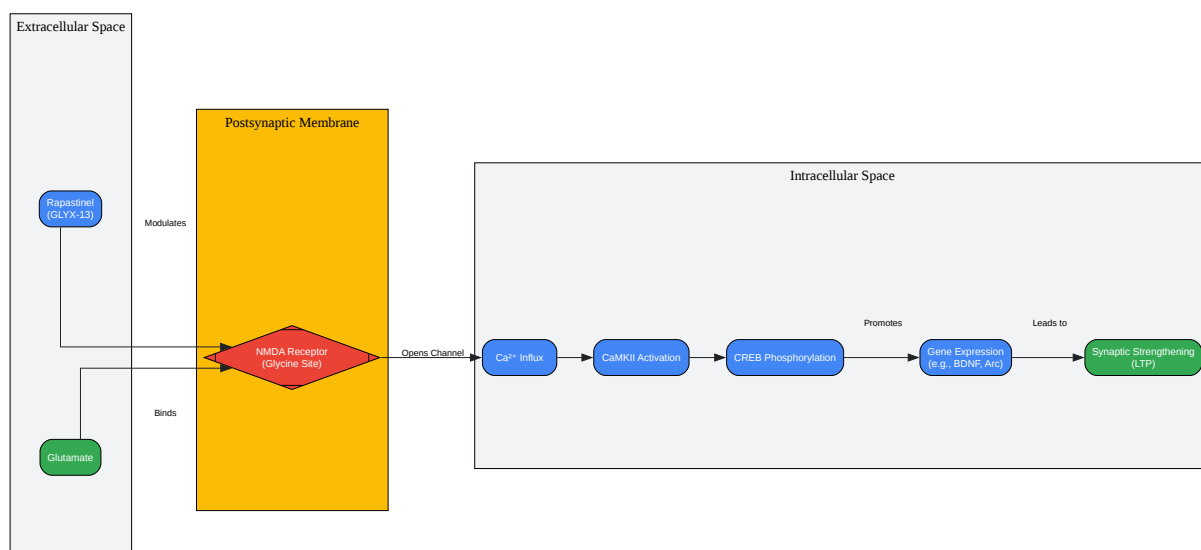
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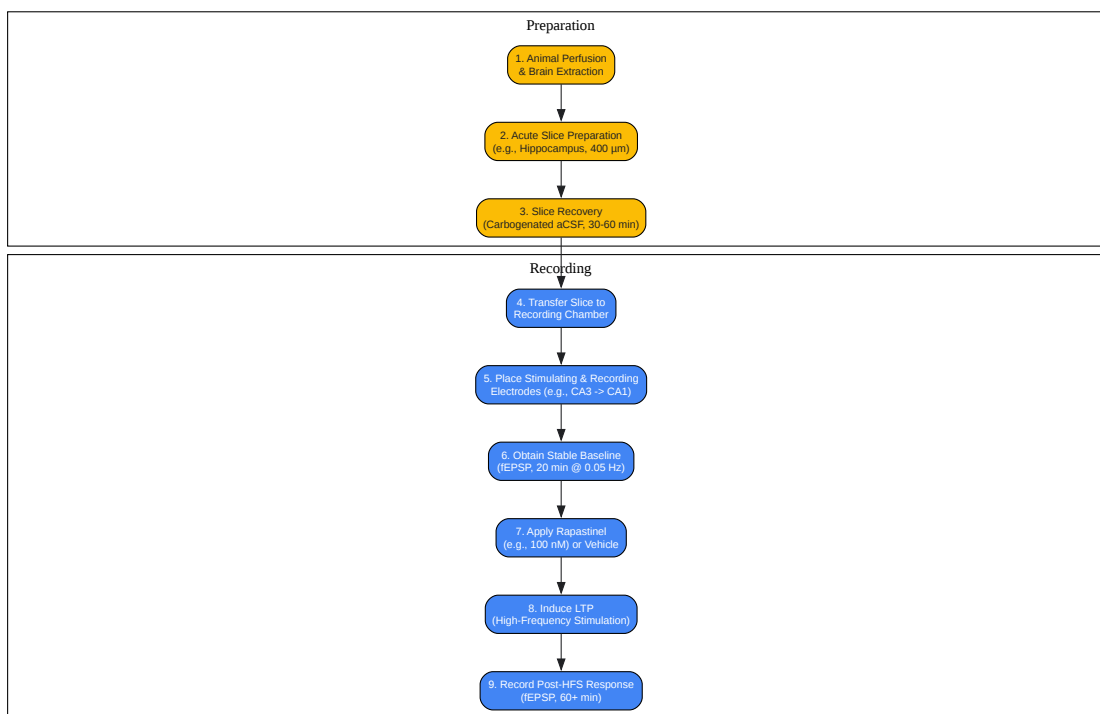
Introduction

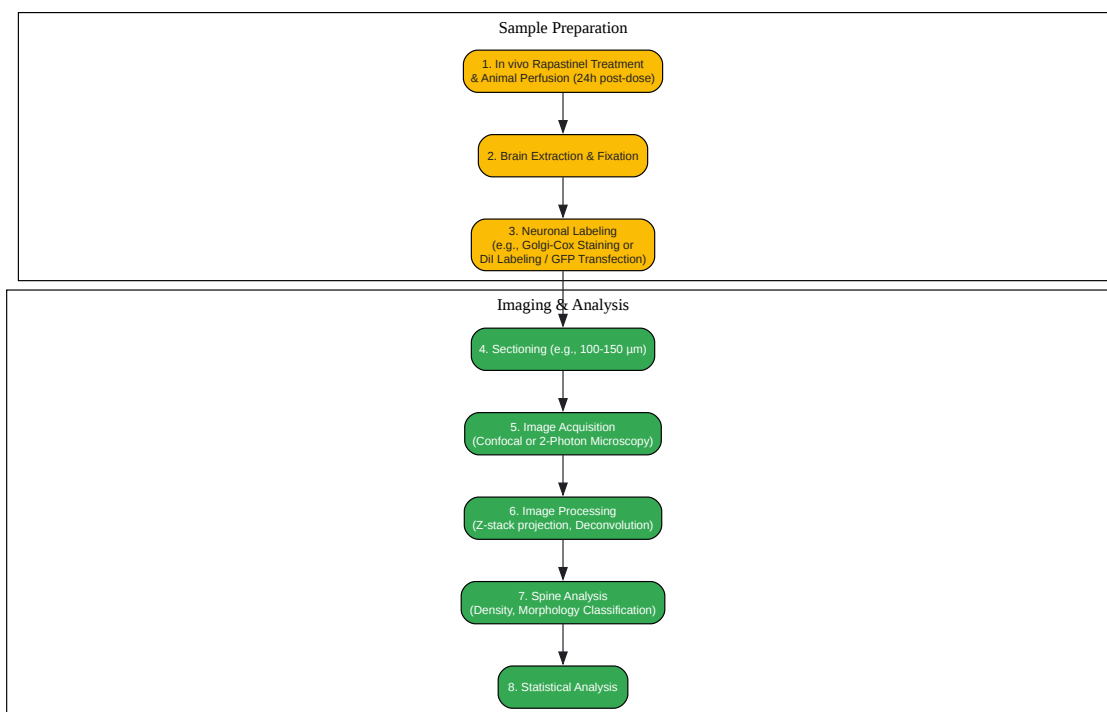
Rapastinel (formerly GLYX-13) is a tetrapeptide that modulates the N-methyl-D-aspartate receptor (NMDAR) and has shown rapid and long-lasting antidepressant effects in clinical trials. [1] Its therapeutic properties are believed to stem from its ability to enhance synaptic plasticity, a fundamental process for learning and memory. [2][3] Unlike ketamine, another rapid-acting antidepressant that acts as an NMDAR antagonist, **Rapastinel** functions as a glycine-site partial agonist, enhancing NMDAR activity at therapeutic concentrations. [4][5] This document provides detailed protocols for researchers to measure the effects of **Rapastinel** on synaptic plasticity using electrophysiological, molecular, and morphological techniques.

Part 1: Mechanism of Action - Signaling Pathway

Rapastinel modulates NMDARs at the glycine co-agonist site, leading to an enhancement of NMDAR-gated conductance. This potentiation of NMDAR activity triggers downstream signaling cascades that are crucial for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. The activation of these pathways ultimately leads to changes in gene expression and protein synthesis that strengthen synaptic connections.







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References

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